molecular formula C5H11NO3 B12122916 Dideoxy-Imino-Lyxitol

Dideoxy-Imino-Lyxitol

Cat. No.: B12122916
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-WDCZJNDASA-N
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Description

Dideoxy-Imino-Lyxitol is a synthetic compound belonging to the class of iminosugars, which are analogs of sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has shown potential as an inhibitor of Golgi α-mannosidase II, an enzyme involved in the processing of glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dideoxy-Imino-Lyxitol typically involves the use of protected sugar hemiacetals as starting materials. A practical approach includes the conversion of these hemiacetals into N-tert-butanesulfinyl glycosylamines, followed by the formation of open-chain aminoalditols. This method is convenient and straightforward, making it a preferred choice for producing these biologically significant scaffolds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Dideoxy-Imino-Lyxitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and amino groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohol derivatives.

Mechanism of Action

Dideoxy-Imino-Lyxitol exerts its effects by binding to the active site of glycosidases, particularly Golgi α-mannosidase II. The binding mechanism involves interactions with ionizable amino acids in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition affects the processing of glycoproteins, which can have downstream effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory activity against Golgi α-mannosidase II, with minimal off-target effects on related enzymes. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m1/s1

InChI Key

OQEBIHBLFRADNM-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Origin of Product

United States

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